Product packaging for Bis(2-isopropylphenyl)methanone(Cat. No.:CAS No. 22679-50-1)

Bis(2-isopropylphenyl)methanone

Cat. No.: B12958090
CAS No.: 22679-50-1
M. Wt: 266.4 g/mol
InChI Key: KNOHXXUCYUEANI-UHFFFAOYSA-N
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Description

Bis(2-isopropylphenyl)methanone is a useful research compound. Its molecular formula is C19H22O and its molecular weight is 266.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O B12958090 Bis(2-isopropylphenyl)methanone CAS No. 22679-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22679-50-1

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

bis(2-propan-2-ylphenyl)methanone

InChI

InChI=1S/C19H22O/c1-13(2)15-9-5-7-11-17(15)19(20)18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3

InChI Key

KNOHXXUCYUEANI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Bis 2 Isopropylphenyl Methanone and Its Structural Analogues

Direct Synthetic Routes to Bis(2-isopropylphenyl)methanone

The most direct and classical approach to synthesizing symmetrical diaryl ketones like this compound is through the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst. masterorganicchemistry.comstudy.com

For this compound, a plausible direct synthesis would involve the reaction of two equivalents of isopropylbenzene with an appropriate acylating agent such as phosgene (B1210022) (COCl₂) or a phosgene equivalent like oxalyl chloride. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃). libretexts.orgorgsyn.org

The proposed reaction proceeds as follows: 2-(Isopropyl)benzene + COCl₂ --(AlCl₃)--> this compound + 2HCl

In this reaction, the Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. The aromatic ring of isopropylbenzene then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation re-establishes aromaticity, yielding the desired ketone. The ortho-isopropyl group directs the substitution primarily to the para position due to steric hindrance, but ortho-acylation can occur, leading to the desired product. However, the significant steric bulk of the isopropyl groups ortho to the reaction site makes this a challenging transformation, likely resulting in lower yields compared to less hindered analogues.

Alternative direct routes could involve the oxidation of the corresponding diarylmethane, bis(2-isopropylphenyl)methane. However, the synthesis of the diarylmethane precursor itself would require a separate synthetic step, making the Friedel-Crafts acylation a more convergent approach.

Synthesis of Analogues with Related Steric and Electronic Features

Friedel-Crafts acylation is a cornerstone for the synthesis of aryl ketones and their analogues. organic-chemistry.orglibretexts.org The reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃. wikipedia.orgmasterorganicchemistry.com A key advantage of this reaction is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylation. libretexts.org

The general mechanism involves the formation of an acylium ion (R-C≡O⁺) electrophile, which is then attacked by the aromatic π-system. youtube.com For analogues of this compound, this allows for the coupling of various substituted aromatic rings. For instance, an unsymmetrical analogue could be synthesized by acylating a bulky aromatic compound like isopropylbenzene with a different substituted benzoyl chloride.

Reactant 1Reactant 2CatalystProductReference
BenzeneBenzoyl chlorideAlCl₃Benzophenone orgsyn.org
Benzene3-Phenylpropanoyl chlorideAlCl₃1,3-Diphenylpropan-1-one study.com
TolueneAcetyl chlorideAlCl₃p-Methylacetophenone wikipedia.org

Challenges in Friedel-Crafts acylation arise when dealing with highly substituted or electron-deficient aromatic rings, which are less reactive. In such cases, harsher reaction conditions or more potent catalytic systems may be required. Modern variations of this reaction utilize alternative catalysts, including solid acids like zeolites for industrial applications or Brønsted acids in specific contexts, to create "greener" and more efficient processes. wikipedia.orgchemrxiv.org

Introducing sterically demanding aryl groups is a significant challenge in organic synthesis. Beyond the potential for low yields in Friedel-Crafts reactions, alternative strategies have been developed.

One powerful method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This approach can be adapted to synthesize sterically hindered ketones by coupling an aryl boronic acid with an N-acylazetidine or other activated amide electrophile. Mechanistic studies have shown that steric bulk on the amide has a significant and favorable impact on this transformation, making it well-suited for constructing congested ketones. organic-chemistry.org

Another strategy involves transition metal-catalyzed α-arylation of ketones . This method uses a palladium catalyst, often with bulky, electron-rich phosphine (B1218219) ligands, to couple an aryl halide with a ketone enolate. This allows for the formation of a C-C bond adjacent to the carbonyl group, providing a route to complex, unsymmetrical ketones with significant steric hindrance around the carbonyl center. researchgate.net

Furthermore, the use of organometallic reagents provides a classic route. The reaction of an aryl Grignard reagent (ArMgBr) or an aryllithium (ArLi) with an acyl chloride or an ester can produce diaryl ketones. However, careful control of stoichiometry and temperature is crucial to prevent the secondary reaction of the initial ketone product with another equivalent of the organometallic reagent to form a tertiary alcohol.

StrategyKey ReactantsCatalyst/ReagentKey FeatureReference
Suzuki-Miyaura CouplingAryl boronic acid, N-acylazetidinePalladium catalystEffective for sterically hindered amides organic-chemistry.org
α-Arylation of KetonesKetone enolate, Aryl halidePalladium catalyst with bulky phosphine ligandsForms C-C bond alpha to carbonyl researchgate.net
Grignard ReactionArylmagnesium halide, Acyl chlorideNoneClassic C-C bond formation stackexchange.com
Friedel-Crafts (modified)Two different arenes, Oxalyl chlorideAlCl₃Stepwise addition for unsymmetrical ketones organic-chemistry.org

Multi-step Convergent and Divergent Synthetic Approaches

For more complex analogues, linear synthetic routes can be inefficient. Convergent and divergent strategies offer more effective alternatives for building molecular complexity.

A divergent synthesis , in contrast, starts from a common intermediate that is transformed into a library of structurally related compounds through different reaction pathways. This strategy is particularly useful for creating a range of analogues for structure-activity relationship studies. For example, a diaryl ketone with reactive handles (like a hydroxyl or bromo group) on one or both of the aryl rings could serve as a branching point. This functionalized core could then undergo various subsequent reactions such as etherification, amination, or further cross-coupling reactions to generate a diverse set of analogues. The use of alkynes as synthetic equivalents of ketones also provides a platform for divergent synthesis, where the regiochemistry of addition reactions can be controlled to yield different carbonyl compounds. nih.gov Similarly, metallacycle intermediates, such as those formed from cobalt-catalyzed reactions, can act as strategic branching points for the selective synthesis of diverse molecular scaffolds. acs.org

Derivatization and Functionalization of Bis 2 Isopropylphenyl Methanone Scaffolds

Chemical Transformations of the Methanone (B1245722) Moiety

The carbonyl group of the methanone moiety is a key site for chemical transformations, enabling access to a variety of derivatives. Due to the steric hindrance imposed by the ortho-isopropyl groups, reaction conditions may require careful optimization.

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol, bis(2-isopropylphenyl)methanol, can be achieved using various reducing agents. For sterically hindered ketones, powerful hydride donors are often necessary. Asymmetric reduction can also be employed to produce chiral alcohols, which are valuable building blocks in organic synthesis. For instance, alcohol dehydrogenases (ADHs) have been successfully used for the asymmetric reduction of bulky diaryl ketones. jiangnan.edu.cnrsc.org

Table 1: Potential Reagents for the Reduction of Diaryl Ketones
ReagentProductTypical ConditionsNotes
Sodium borohydride (B1222165) (NaBH₄)Secondary alcoholMethanol or ethanol, room temperatureMay be slow due to steric hindrance.
Lithium aluminum hydride (LiAlH₄)Secondary alcoholAnhydrous ether or THF, followed by aqueous workupMore reactive than NaBH₄ and effective for hindered ketones.
Alcohol Dehydrogenase (ADH)Chiral secondary alcoholBuffer solution, often with a cofactor regeneration systemEnables stereoselective synthesis. jiangnan.edu.cnrsc.org

Oxidation: While the methanone is already in a high oxidation state, oxidative transformations are conceivable under specific conditions, particularly for the corresponding alcohol. The oxidation of sterically hindered benzhydrols to their corresponding benzophenones can be challenging with conventional oxidizing agents. However, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have proven effective for the oxidation of electron-rich and sterically crowded benzhydrols. mdpi.com For the direct oxidative arylation of aldehydes to form sterically hindered benzophenones, rhodium-catalyzed cross-coupling has been shown to be efficient. nih.govacs.org

Conversion to Thioketone: The transformation of the carbonyl group to a thiocarbonyl group, yielding bis(2-isopropylphenyl)methanethione, can be accomplished using various thionating reagents. Lawesson's reagent is a common choice for this conversion. The reaction of diaryl ketones with reagents like phosphorus pentasulfide (P₄S₁₀) can also yield the corresponding thioketone. These reactions often require elevated temperatures. The resulting diaryl thioketones are themselves versatile intermediates, for example, in the synthesis of thiiranes. researchgate.netbeilstein-journals.orguzh.ch

Functionalization of the Isopropylphenyl Moieties

The two isopropylphenyl rings provide ample opportunity for further functionalization, which can significantly alter the molecule's properties and applications.

Electrophilic Aromatic Substitution: The isopropyl group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the carbonyl group is a meta-directing deactivator. The interplay of these directing effects will govern the regioselectivity of substitution reactions. Nitration of substrates like 4-isopropylanisole (B1583350) has been studied, showing that the position of substitution is influenced by the reaction conditions. schoolwires.netrsc.orgaskfilo.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. researchgate.netgoogle.comchemistryjournals.net

Table 2: Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄Nitro-substituted derivatives
BrominationBr₂, FeBr₃Bromo-substituted derivatives
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted derivatives

Metalation and Cross-Coupling Reactions: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. organic-chemistry.orgnih.govresearchgate.net While the carbonyl group can direct metalation to the ortho positions, the existing isopropyl groups may sterically hinder this approach. Alternatively, the isopropylphenyl rings can be functionalized via halogenation followed by cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst. harvard.edunumberanalytics.comlibretexts.org This would allow for the introduction of a wide variety of substituents onto the phenyl rings.

Synthesis of Polymeric and Oligomeric Structures Incorporating Bis(2-isopropylphenyl) Units

The rigid and bulky nature of the bis(2-isopropylphenyl)methanone scaffold makes it an interesting candidate for incorporation into polymers and oligomers, potentially leading to materials with high thermal stability and specific mechanical properties.

Polycarbonates and Polyesters: To be used in polycondensation reactions, this compound would first need to be converted into a difunctional monomer, such as a diol or a dicarboxylic acid. Reduction of the ketone to the corresponding diol, bis(2-isopropylphenyl)methanol, would yield a monomer suitable for the synthesis of polycarbonates and polyesters. The synthesis of polycarbonates from bisphenol A analogs is a well-established field, often involving reaction with phosgene (B1210022) or diphenyl carbonate. mdpi.commdpi.comnih.govrsc.orguwb.edu.pl

Polyamides and Polyimides: Alternatively, the isopropylphenyl rings could be functionalized with amino groups to create a diamine monomer. This could potentially be achieved through nitration followed by reduction. Such a diamine could then be used in polycondensation reactions with diacid chlorides to form polyamides, or with dianhydrides to form polyimides. researchgate.netbohrium.comscielo.brncl.res.in The introduction of the bulky, non-planar this compound unit into the polymer backbone would likely enhance solubility and modify the thermal properties of the resulting materials.

Polyketones via Friedel-Crafts Polymerization: Aromatic polyketones are a class of high-performance polymers. It is conceivable that a diacyl chloride derivative of this compound could undergo Friedel-Crafts polymerization with an aromatic monomer to produce a poly(ether ether ketone) (PEEK)-like polymer with unique structural features imparted by the isopropyl groups. researchgate.net

Coordination Chemistry and Ligand Design in Metal Complexes

Bis(2-isopropylphenyl)methanone as a Ligand Precursor

There is a notable absence of published research detailing the use of this compound as a starting material for the synthesis of ligands for metal complexes. While ketones can, in principle, be converted into various ligand types (e.g., through condensation to form Schiff bases or reduction and subsequent functionalization), specific methodologies and the resulting ligand properties for this particular compound are not described in the available literature.

Design Principles for Bulky Isopropylphenyl-Containing Ligands

While general principles for designing bulky ligands are well-understood, applying them specifically to ligands derived from this compound is not possible without concrete examples of such ligands.

Steric Influence of Isopropyl Groups on Coordination Geometry

The steric bulk of isopropyl groups is a well-documented tool in ligand design to control the coordination number and geometry of metal centers. researchgate.netrsc.orgnumberanalytics.com Generally, bulky substituents like isopropyl groups can create a sterically crowded environment around the metal, influencing the bond angles and accessibility of the metal center. rsc.orgresearchgate.net This steric hindrance can stabilize low-coordinate species and influence the regioselectivity and stereoselectivity of catalytic reactions. numberanalytics.comnih.gov However, without specific ligands derived from this compound, a detailed analysis of the steric influence in this context cannot be provided.

Electronic Effects of Aryl Substituents on Ligand Properties

The electronic properties of aryl substituents significantly impact a ligand's donating or accepting capabilities. numberanalytics.comworldscientific.com Electron-donating groups tend to increase the electron density on the metal center, which can, for example, facilitate oxidative addition. numberanalytics.com Conversely, electron-withdrawing groups enhance a ligand's π-accepting character. numberanalytics.com The isopropyl group is generally considered to be weakly electron-donating. A quantitative discussion of the electronic effects for ligands derived from this compound is not feasible due to the lack of data.

Transition Metal Complexes

No specific information exists in the scientific literature for transition metal complexes formed directly from ligands synthesized from this compound. The following subsections are therefore devoid of specific examples.

Palladium Complexes

Palladium complexes with bulky phosphine (B1218219) ligands containing isopropylphenyl groups are known to be effective catalysts in various cross-coupling reactions. nih.govacs.orgresearchgate.net The steric bulk of the ligands plays a crucial role in the efficiency of these catalytic systems. rsc.orgnih.gov However, no palladium complexes of ligands derived from this compound have been reported.

Gold and Silver Complexes

Gold and silver complexes often utilize bulky ligands to stabilize the metal center and influence reactivity. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov For instance, bulky phosphine and N-heterocyclic carbene (NHC) ligands containing di-isopropylphenyl groups have been successfully employed in gold and silver chemistry. sigmaaldrich.comrsc.orgacs.org These ligands can create a protective pocket around the metal, leading to more stable and selective catalysts. sigmaaldrich.com There is no information available on gold or silver complexes featuring ligands specifically derived from this compound.

Nickel Complexes

No published data on the coordination of this compound with nickel centers could be found.

Rare Earth Metal Complexes

There is no available literature detailing the synthesis or characterization of rare earth metal complexes involving this compound as a ligand.

Other Metal Centers

No information is available regarding the coordination of this compound with other transition metal centers.

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals has not been reported in the scientific literature.

Heterobimetallic Systems

There are no documented instances of this compound being incorporated into heterobimetallic systems.

Catalytic Applications of Bis 2 Isopropylphenyl Methanone and Its Derivatives

Catalysis in Organic Transformations

Derivatives bearing the bis(2,6-diisopropylphenyl) moiety are prominently featured in N-heterocyclic carbene (NHC) ligands, which have proven to be exceptionally effective in cross-coupling reactions. The bulky 2,6-diisopropylphenyl groups on the NHC ligand provide the necessary steric hindrance to promote reductive elimination and stabilize the active catalytic species.

A notable example is the Ni/SIPr catalyst system, where SIPr is 1,3-Bis(2,6-di-isopropylphenyl)-4,5-dihydroimidazol-2-ylidene. This system is widely employed for acylative coupling reactions, where carboxylic acid derivatives are used as electrophiles. researchgate.netchemrxiv.orgacs.org Mechanistic studies reveal that while the in-situ activation of the precatalyst can be inefficient, the resulting active Ni(0) species, stabilized by the bulky SIPr ligand, selectively promotes the desired cross-coupling pathways. researchgate.netacs.org These reactions are significant as they provide alternatives to traditional organohalide electrophiles, leveraging more abundant and easily handled substrates like carboxamides. chemrxiv.orgacs.org

Table 1: Representative Cross-Coupling Reactions using Bis(2-isopropylphenyl) Derivative Catalysts
Catalyst SystemReaction TypeSubstratesConditionsYieldReference
Ni/SIPrAcylative CouplingAmide and Methanol10 mol% [Ni(cod)2], 10 mol% SIPr90% chemrxiv.orgacs.org
(tBu2PNp)Pd(n-butylamine)Cl2Buchwald-Hartwig AminationAryl halides and AnilineRoom Temperature, < 1 hourExcellent ua.edu
(PNP)Rh-complexDirect ArylationAryl iodides and BenzenetBuOK, Room Temp, 16h- researchgate.net
Pd(OAc)2 / SPhosSuzuki CouplingBorylated diazocine and Aryl halide-86% rsc.org

The steric and electronic properties of ligands derived from the bis(2-isopropylphenyl) framework are instrumental in catalytic hydrogenation and hydrodeoxygenation reactions. Cobalt complexes with bis(arylimidazol-2-ylidene)pyridine ligands, featuring isopropylphenyl groups, have been identified as highly active precatalysts for the hydrogenation of unactivated and sterically hindered alkenes. nih.gov These catalysts operate under relatively mild conditions (22 °C, 4 atm H₂) and show superior activity compared to analogous iron-based systems. nih.gov

Ruthenium catalysts bearing bis-N-heterocyclic carbene (NHC) aminopincer ligands with 2,6-diisopropylphenyl substituents demonstrate remarkable activity in ester hydrogenation. tue.nl These catalysts can achieve very high turnover numbers (TONs) and turnover frequencies (TOFs), converting a wide range of aliphatic and aromatic esters to their corresponding alcohols with high efficiency and selectivity, even at low catalyst loadings. tue.nl

In the field of biomass valorization, hydrodeoxygenation (HDO) is a critical process. While direct use of bis(2-isopropylphenyl)methanone derivatives is not prominent, catalysts like Ni/C have been used for the self-transfer hydrogenolysis of lignin (B12514952) model compounds, a process that relies on an internal hydrogen source. mdpi.com Palladium-based catalysts are also extensively studied for hydrodehalogenation, a related process for detoxifying organohalogen compounds. mdpi.com

Table 2: Performance of a (iPrCNC)CoCH3 Pre-catalyst in Alkene Hydrogenation
SubstrateConversion (%)Time (h)ConditionsReference
Ethyl 3,3-dimethylacrylate>9815 mol% catalyst, 4 atm H₂, 22 °C nih.gov
trans-Methylstilbene>9825 mol% catalyst, 4 atm H₂, 22 °C nih.gov
1-Methyl-1-cyclohexene>9815 mol% catalyst, 4 atm H₂, 22 °C nih.gov
2,3-Dimethyl-2-butene32125 mol% catalyst, 4 atm H₂, 22 °C nih.gov
2,3-Dimethyl-2-butene69245 mol% catalyst, 4 atm H₂, 50 °C nih.gov

Late transition metal complexes, particularly those of iron, cobalt, and nickel, equipped with ligands such as bis(imino)pyridine featuring bulky aryl substituents like 2,6-diisopropylphenyl, are highly effective catalysts for ethylene (B1197577) oligomerization and polymerization. nih.govresearchgate.net The steric profile of the ligand is a key determinant of the catalytic activity and the properties of the resulting polymer or oligomer distribution.

Dinuclear macrocyclic bis(iminopyridyl) complexes of iron and cobalt, upon activation with modified methylaluminoxane (B55162) (MMAO), show good activities for ethylene oligomerization with high selectivity towards the production of α-C8 (1-octene). nih.gov Nickel complexes with ligands such as 2-(2,6-diisopropylanilino)-1,4-naphthoquinone, when activated by methylaluminoxane (MAO), can catalyze ethylene polymerization to produce high molecular weight polyethylene. researchgate.net The reaction conditions, including cocatalyst concentration and temperature, significantly influence the catalyst's activity and the nature of the product, which can range from linear α-olefins to high-density polyethylene. nih.govresearchgate.net

Furthermore, zirconium complexes with guanidinato ligands containing bis(2,6-diisopropylphenyl) groups have been developed for the coordinative chain transfer polymerization (CCTP) of olefins. google.com This process allows for the synthesis of olefins with varying chain lengths. google.com

Table 3: Ethylene Oligomerization with Dinuclear Catalysts
CatalystActivity (g mol⁻¹ h⁻¹ x 10⁵)α-C₈ Selectivity (%)ConditionsReference
Dinuclear Fe-complex (FC)9.4596.6MMAO activator, up to 70 °C nih.gov
Dinuclear Co-complex (CC)8.7596.1MMAO activator, up to 70 °C nih.gov

Complexes bearing ligands with bis(dialkylphosphinomethyl)pyridine (PNP) or related pincer structures are highly effective in the activation of C-H bonds. Rhodium complexes with PNP ligands, where the alkyl groups can be isopropyl, have shown significant rate enhancements in C-H bond activation processes. researchgate.net These catalysts can mediate the cross-coupling of aryl iodides with both sp² and sp³ C-H bonds. researchgate.net

Nickel-catalyzed C-H activation has also seen significant progress, often in conjunction with photoredox catalysis to enable cross-coupling reactions under mild conditions. jepss.in While not always directly employing this compound derivatives, the principles of using sterically demanding ligands to control reactivity are central. The goal is often to achieve selective functionalization of C-H bonds in complex molecules. jepss.in

Rhodium complexes with NHC ligands like SIDipp (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) are used in the catalytic borylation of arenes, a process that proceeds via C-H activation. acs.org

The synthesis of carbodiimides, particularly those with bulky N-aryl substituents like N,N'-bis(2,6-diisopropylphenyl)carbodiimide, is a significant area of research. These sterically hindered carbodiimides are valuable as stabilizing agents in polymers and as reagents in organic synthesis. While not a direct catalytic application of this compound, the synthesis of the corresponding carbodiimide (B86325) often involves catalytic processes or is a key step in the formation of other catalytically relevant species.

Carbodiimides can be formed from isocyanates using various catalysts, including phosphorus-based organocatalysts like phospholene oxides. mdpi.com The reaction mechanism involves the formation of a phosphine (B1218219) imide intermediate with the elimination of carbon dioxide. mdpi.com Another route is the dehydrosulfurization of N,N'-diarylthioureas. researchgate.net Metal-free methods using iodine and a base like 4-dimethylaminopyridine (B28879) (DMAP) have been developed as milder alternatives to traditional methods that use toxic metal oxides. researchgate.net

Furthermore, N-heterocyclic carbenes (NHCs) react with carbodiimides (CDIs) to form zwitterionic amidinate-like adducts. rsc.org The properties and stability of these adducts are tunable based on the substituents on both the NHC and the CDI, with bulky groups like diisopropylphenyl playing a key role. rsc.org These adducts can then be used as ligands for transition metals. rsc.org

Electrochemical methods are increasingly being used to drive catalytic reactions, offering a sustainable alternative to chemical oxidants and reductants. Derivatives containing the bis(isopropylphenyl) moiety have found application in this burgeoning field.

For instance, electrochemical methods have been developed for the site-selective C-H functionalization of azobenzenes. mdpi.com While many conventional methods require transition metal catalysts and harsh conditions, electrochemistry provides a milder pathway. In some cases, ligands or directing groups are crucial for controlling the selectivity of the functionalization.

The electrochemical reduction of CO₂ is another area of intense research. While specific catalysts based on this compound are not highlighted, the broader field of molecular electrocatalysis often relies on ligands that can stabilize metal centers in various oxidation states and facilitate electron transfer, a role for which bulky ligands are well-suited. Similarly, electrocatalytic difunctionalization reactions of alkenes can be achieved using redox-active manganese catalysts, where the ligand environment is key to controlling selectivity. acs.org

Other Homogeneous and Heterogeneous Catalytic Systems

Catalytic processes are broadly classified into two main categories: homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. tdx.catumb.edu This allows for high activity and selectivity under mild reaction conditions due to the accessibility of every catalyst molecule as a potential active site. tdx.cat Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gas-phase reactants. umb.edumdpi.com The primary advantage of heterogeneous systems is the ease of separation of the catalyst from the reaction products, which is a significant consideration for industrial applications. tdx.cat

While this compound itself is not a widely reported catalyst, its derivatives and structurally related compounds have been employed in both homogeneous and heterogeneous catalytic systems. The functionalization of the core structure allows for its integration into various catalytic frameworks.

Heterogeneous Catalysis: Derivatives of the isopropylphenyl-methanone scaffold have been successfully immobilized on solid supports to create recyclable heterogeneous catalysts.

A supported bis(phosphite) ligand derived from bis(2-isopropylphenyl)phosphorochloridite has been used in conjunction with rhodium for the hydroformylation of olefins. google.com In this system, the ligand-metal complex is anchored to a solid support, facilitating its use in continuous processes. google.comresearchgate.net

In a different approach, (E)-2-((4-isopropylphenyl)imino)-1,2-di(pyridin-2-yl)ethanone, a related imine derivative, was used to graft palladium(II) cations onto a chitosan (B1678972) polymer support. This heterogeneous catalyst demonstrated success in Suzuki cross-coupling reactions. mdpi.com

The hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine, an imine derivative, can be performed using platinum catalysts supported on materials like carbon, aluminum oxide, or silicon dioxide. google.com

Homogeneous Catalysis: The same hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine can also be carried out using homogeneous catalysts, such as the Wilkinson catalyst (RhCl(PPh₃)₃). google.com In such cases, the catalyst and reactants are dissolved in the same solvent phase.

The choice between a homogeneous and heterogeneous system often depends on balancing the need for high activity and selectivity with the practical requirements of catalyst recovery and reuse.

Table 1: Examples of Catalytic Systems Using this compound Derivatives and Analogs
Catalyst SystemDerivative/AnalogCatalysis TypeReactionMetalReference
Supported Bis(phosphite)Bis(2-isopropylphenyl)phosphorochloriditeHeterogeneousOlefin HydroformylationRhodium google.com
Pd on Chitosan(E)-2-((4-isopropylphenyl)imino)-1,2-di(pyridin-2-yl)ethanoneHeterogeneousSuzuki Cross-CouplingPalladium mdpi.com
Platinum on CarbonN-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine (Substrate)HeterogeneousImine HydrogenationPlatinum google.com
Wilkinson's CatalystN-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine (Substrate)HomogeneousImine HydrogenationRhodium google.com

Role of the Methanone (B1245722) Moiety in Catalytic Cycles

The methanone (or ketone) moiety (C=O) within a molecule like this compound can play a direct role in a catalytic cycle, primarily through its ability to coordinate to a metal center. wikipedia.org This interaction can influence the catalyst's electronic properties and activate the substrate. Ketone ligands can bind to transition metals in two principal modes: η¹ (sigma) and η² (pi). wikipedia.org

η¹-O-Bonding: In this mode, the oxygen atom's lone pair of electrons forms a sigma bond with the metal center. This is a classic Lewis base interaction and is most common with Lewis-acidic, higher-valence metal centers like Zn²⁺. wikipedia.org This type of coordination can activate the carbonyl group, for instance in Lewis-acid-catalyzed Diels-Alder reactions. wikipedia.org The methanone group acts as a simple two-electron 'L-type' ligand. wikipedia.org

η²-C,O-Bonding: For low-valence, electron-rich metal centers such as Fe(0) or Os(0), the ketone can bind through its C=O π-system. wikipedia.org This η²-coordination is analogous to that of an alkene, involving donation of π-electron density to the metal and back-donation from the metal into the π* orbital of the carbonyl group. This interaction can lead to subsequent reactions, such as the insertion of alkenes into the metal-ketone complex to form metallacycles. wikipedia.org

In the context of this compound, while it is not a conventional ligand, its methanone group provides a potential coordination site. If a derivative were used as a ligand, the methanone oxygen could coordinate to a metal, influencing the catalytic cycle by:

Acting as a hemilabile group: The ketone could reversibly bind and unbind to the metal center, opening up a coordination site for substrate binding during a key step in the catalytic cycle.

Modifying Electronic Properties: Coordination of the electronegative oxygen atom can alter the electron density at the metal center, thereby tuning its reactivity and catalytic activity.

Therefore, the methanone moiety represents a functional handle that can directly participate in or influence catalytic cycles through coordination with a metal center.

Influence of Steric Bulk on Catalyst Performance

The two 2-isopropylphenyl groups in this compound impart significant steric bulk. In the context of catalysis, where derivatives of this compound are used as ligands, this steric hindrance is a critical factor that profoundly influences catalyst performance, including its activity, selectivity, and stability. nih.govnih.gov

The size of the ligand controls the accessibility of the metal center to incoming substrates and can dictate the geometric arrangement of reactants within the metal's coordination sphere. The 2-isopropylphenyl group is sterically demanding, and this effect is even more pronounced in the widely used 2,6-diisopropylphenyl (dipp) substituent found in many high-performance N-heterocyclic carbene (NHC) and phosphine ligands. nih.govnih.govrsc.org

Impact on Selectivity: Steric bulk can be a powerful tool for controlling the regioselectivity of a reaction. In Ni-catalyzed reductive couplings of alkynes and aldehydes, switching from less bulky NHC ligands to those bearing large 2,6-diisopropylphenyl groups can dramatically reverse the preferred regiochemistry of the product. nih.gov The steric repulsions between the bulky ligand and the alkyne substituent become the dominant factor in determining the orientation of the substrate during the key oxidative addition step. nih.gov

Impact on Activity and Stability: Large, bulky ligands can create a protective pocket around the metal center, preventing catalyst decomposition pathways such as dimerization or insertion into a reactive metal-hydride or metal-alkylidene bond. nih.gov This often leads to more stable and longer-lived catalysts. However, excessive steric bulk can also hinder the coordination of substrates, leading to a decrease in catalytic activity. nih.gov A delicate balance is often required. For instance, in iron-NHC catalyzed cross-coupling, the combination of a saturated NHC backbone and bulky isopropylphenyl groups (in the SIPr ligand) leads to significant structural changes and poor catalytic performance compared to the unsaturated IPr ligand, demonstrating that subtle steric changes can have drastic effects. nsf.gov

The table below illustrates how varying the N-aryl substituent on an NHC ligand, and thus its steric profile, affects the outcome of an iron-catalyzed alkyl-alkyl cross-coupling reaction.

Table 2: Effect of NHC Ligand Steric Bulk on Fe-Catalyzed Cross-Coupling
LigandN-SubstituentBackboneKey Steric FeatureCross-Coupled Product Yield (%)Reference
IMesMesityl (2,4,6-trimethylphenyl)UnsaturatedMethyl groups at ortho positions75 nsf.gov
SIMesMesityl (2,4,6-trimethylphenyl)SaturatedSaturated backbone adds some bulk75 nsf.gov
IPr2,6-diisopropylphenylUnsaturatedIsopropyl groups at ortho positions69 nsf.gov
SIPr2,6-diisopropylphenylSaturatedCombined bulk of isopropyl groups and saturated backbone14 nsf.gov

The data show that while the IPr ligand, with its bulky isopropylphenyl groups, is highly effective, the combination of this bulk with a saturated backbone in the SIPr ligand leads to a dramatic drop in yield. nsf.gov This highlights the complex interplay between different sources of steric hindrance and their ultimate impact on catalytic efficiency.

Mechanistic Investigations and Reaction Dynamics

Ligand Exchange and Coordination Dynamics

While Bis(2-isopropylphenyl)methanone is not a conventional ligand in organometallic chemistry, the principles of ligand exchange and coordination dynamics are relevant to understanding its interactions in solution. Ligand exchange is a fundamental process where a ligand bonded to a metal center is replaced by another. The dynamics of this exchange can be modeled using computational methods like machine learning potentials to reproduce free energy barriers. rsc.org The rate of exchange is influenced by factors such as the nature of the metal ion, the solvent, and the steric and electronic properties of the ligands involved. rsc.orgrsc.org

In the context of this compound, the carbonyl oxygen possesses lone pairs that could, in principle, coordinate to a metal center, acting as a weak, neutral donor ligand. google.com However, the two bulky 2-isopropylphenyl groups would sterically hinder the approach to the carbonyl oxygen, likely resulting in weak and labile coordination. This steric hindrance is a common feature in related bulky ligands, such as 1,3-bis(2,6-di-isopropylphenyl)imidazol-2-ylidene (IPr), where the bulky substituents play a crucial role in stabilizing reactive metal centers and influencing coordination geometry. nih.govscispace.com

Studies on metal complexes in solution show that understanding their structure and dynamic properties is key to harnessing their potential in catalysis and self-assembly. rsc.org For a molecule like this compound, any potential coordination would be highly dynamic. Dynamic ligand exchange can be probed using techniques that monitor changes in product characteristics over time, providing insight into the lability and molecularity of the catalytic species. nih.gov While direct studies on this compound as a ligand are not prominent, its behavior can be inferred from the extensive research on the coordination chemistry of other organic molecules and the significant impact of steric bulk on reaction dynamics. uni-regensburg.denih.govarxiv.org

Intramolecular Rearrangements and Isomerization Pathways

Intramolecular rearrangements involve the migration of an atom or group within a molecule, leading to a structural isomer. Diaryl ketones and related structures can undergo various types of rearrangements, often promoted by acid, base, or heat. wikipedia.org

One common rearrangement is the α-ketol rearrangement, where an alkyl or aryl group in an α-hydroxy ketone migrates to form an isomeric product. wikipedia.org For this compound to undergo such a rearrangement, it would first need to be converted to the corresponding α-hydroxy ketone. The steric strain imposed by the bulky 2-isopropylphenyl groups could influence the thermodynamic driving force and stereochemistry of such a transformation. wikipedia.org

Other types of rearrangements have been observed in related systems. For instance, palladium-catalyzed oxidative rearrangements of diaryl α,β-unsaturated ketones can occur via intramolecular C-O bond formation. researchgate.net Similarly, iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones can yield 1,2-diaryl diketones through an oxidative aryl migration. acs.org The researchgate.netnih.gov-phospha-Brook rearrangement has been utilized to transform diaryl ketones into functionalized diaryl methanes. mdpi.com

Isomerization pathways are also critical. In studies of N-heterocyclic carbene (NHC) complexes bearing bulky 2,6-di-isopropylphenyl groups, a thermally induced rearrangement from the normal to an "abnormal" carbene complex has been documented. scispace.com Kinetic and computational studies of this process revealed a dissociative mechanism influenced by the steric bulk of the NHC substituents and the donor ability of the solvent. scispace.com This highlights how the isopropylphenyl groups, present in this compound, can play a decisive role in the feasibility and mechanism of isomerization reactions. harvard.edu While specific isomerization pathways for this compound are not detailed in the literature, the principles from related sterically hindered molecules suggest that such processes would be highly sensitive to steric and electronic factors.

Reaction Pathway Elucidation through Stoichiometric Studies

Elucidating a reaction pathway is essential for understanding how reactants are converted into products. Stoichiometric studies, where reactants are combined in controlled, molar equivalent amounts, are a powerful tool for this purpose. By isolating and characterizing reaction intermediates, determining reaction orders, and identifying byproducts, a detailed mechanistic picture can be constructed. uwo.ca

For instance, in the field of organobismuth chemistry, stoichiometric reactions have been used to support proposed radical mechanisms by trapping key radical intermediates. acs.org Similarly, the reaction of a bis(azido)phosphine with specific reagents in a controlled manner demonstrated high selectivity, allowing for the tunable synthesis of products and providing insight into the reaction pathway. uwo.ca

While specific stoichiometric studies elucidating the reaction pathways of this compound are not extensively reported, this methodology could be applied to understand its synthesis and reactivity. One synthetic route to diaryl ketones involves the palladium-catalyzed reaction of aldehydes with aryl boronic acids. researchgate.net A stoichiometric investigation of this reaction with the precursors to this compound could help identify the active catalytic species, probe the transmetalation and reductive elimination steps, and determine the role of the bulky phosphine (B1218219) ligands often employed. researchgate.net

Furthermore, in hypothetical reactions such as the reduction of the carbonyl group or its conversion to other functional groups, stoichiometric studies would be invaluable. By reacting this compound with one equivalent of a reducing agent or other reactant and analyzing the resulting mixture, one could identify potential intermediates, such as ketyl radicals or alkoxides, and understand how the sterically demanding isopropylphenyl groups influence the reaction course.

Kinetic Analysis of Chemical Processes

Kinetic analysis, the study of reaction rates, provides quantitative data on how factors like concentration, temperature, and catalysts influence the speed of a chemical process. This information is critical for understanding reaction mechanisms and optimizing conditions.

While kinetic data for this compound is scarce, studies on structurally related compounds offer valuable insights. For example, the in vitro metabolism of 2-isopropylphenyl diphenyl phosphate (B84403) (2IPPDPP), which shares the 2-isopropylphenyl moiety, was investigated using human liver S9 fractions. nih.gov The depletion rates were determined at different concentrations, and the data was fitted to both zero-order and first-order kinetic models. nih.gov At a 1 µM dose, 2IPPDPP exhibited the slowest depletion rate among the isomers tested, a finding that underscores how the position of the isopropyl group can affect metabolic stability. nih.gov

Table 1: In Vitro Depletion Rates for 2-isopropylphenyl diphenyl phosphate (2IPPDPP) in Human Liver S9 Fractions. nih.gov
Dose (µM)Zero-Order Rate (pmol/min/mg protein)First-Order Rate (min⁻¹)Half-Life (min)
11.4 ± 0.10.0016 ± 0.0001430 ± 30
103.5 ± 0.20.0012 ± 0.0001580 ± 50

In another relevant study, the kinetic analysis of intramolecular cyclometalation in rare earth complexes was performed. uleth.ca A lutetium complex bearing a ligand with para-isopropylphenyl groups underwent ortho-metalation of one of the phenyl rings. Kinetic analysis of this alkane elimination reaction provided crucial evidence for the proposed mechanism and highlighted the influence of the ligand's steric and electronic profile on the reaction rate. uleth.ca Such studies demonstrate how kinetic analysis can be used to probe the reactivity of molecules containing isopropylphenyl groups, providing a framework for potential investigations into the chemical processes of this compound. bohrium.com

Electrochemical Reaction Mechanisms

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of molecules and elucidating reaction mechanisms involving electron transfer. mdpi.com By studying the oxidation and reduction potentials, one can gain insight into the energies of the frontier molecular orbitals and identify reactive intermediates.

Direct electrochemical studies on this compound are not widely available. However, research on analogous structures provides a basis for understanding its potential electrochemical behavior. For example, the electrochemical alkylation of (E)-1,2-bis(2-isopropylphenyl)diazene, which replaces the central carbonyl with a diazene (B1210634) (N=N) group, has been investigated. mdpi.com CV experiments were crucial in that study to establish that the xanthene reactant was preferentially oxidized over the azobenzene (B91143) derivative, thereby initiating the desired reaction pathway. mdpi.com

In a different system, the electrochemical reduction of a nickel complex with a di-isopropylphenyl bis-iminoacenaphthene (dpp-bian) ligand was studied as a catalyst for CO2 reduction. researchgate.netresearcher.life CV results indicated that a three-electron reduction of the precatalyst was necessary to generate the catalytically active species. researchgate.net Analysis of chemically reduced complexes, combined with quantum-chemical calculations, revealed that the spin density was primarily located on the nickel center, formally describing the active species as containing Ni(I). researchgate.netresearcher.life

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Solid-State Structure Determination

The molecular structure of related compounds, such as bis(2-isobutyrylamidophenyl)amine, has been successfully determined using single-crystal X-ray diffraction. nih.gov In such studies, the crystal packing is often governed by intermolecular forces like hydrogen bonding and C-H···π stacking interactions. nih.gov The analysis of these interactions is further aided by Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts. nih.gov

For metal complexes involving ligands with similar bulky phenyl groups, X-ray diffraction confirms the coordination geometry around the metal center. For instance, in a monomeric imidazol-2-ylidene-silver(I) chloride complex, the structure was determined to be a monomer with weak head-to-tail H...Cl interactions. researchgate.net Similarly, the structures of various organometallic complexes have been elucidated, revealing details about their coordination modes and molecular architecture. researchgate.netufv.brresearchgate.net

Table 1: Crystallographic Data for a Related Nickel Complex researchgate.net

ParameterValue
Chemical FormulaC₃₀H₃₂N₂NiO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1250(4)
b (Å)13.6413(4)
c (Å)8.1152(3)
β (°)108.348(2)
Volume (ų)1274.02(7)
Z2
Temperature (K)100

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution.

Multinuclear NMR, including ¹H, ¹³C, and ³¹P NMR, is routinely used to characterize ligands and their metal complexes. nih.govcsic.es In the case of phosphine (B1218219) ligands with bulky aryl substituents, ³¹P{¹H} NMR is particularly informative, providing data on the electronic environment of the phosphorus atom. csic.es The chemical shifts in these spectra are sensitive to the substituents on the phosphine and the coordination to a metal center. csic.es

For nitrogen-containing ligands, ¹H and ¹³C NMR spectra provide detailed information about the different proton and carbon environments within the molecule. nih.gov The synthesis of new bis(phosphinimine)carbazole ligands, for example, was confirmed using multinuclear NMR spectroscopy, which was also used to characterize the resulting rare earth complexes. cdnsciencepub.com

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes and reaction mechanisms. By analyzing the changes in NMR spectra as a function of temperature, researchers can gain insights into the flexibility of molecules and the energy barriers associated with different conformations. cdnsciencepub.com

For instance, DNMR has been used to investigate the conformational analysis of porphyrins with bulky substituents, revealing the nonplanar distortions of the macrocycle. researchgate.net In the context of organometallic complexes, DNMR can reveal fluxional processes, such as the interchange of different ligand environments. csic.es The study of tautomeric equilibrium in certain phosphorus compounds has been analyzed using techniques like ³¹P-³¹P Nuclear Overhauser Effect Spectroscopy (NOESY). uwo.ca

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. bhu.ac.inwikipedia.org While bis(2-isopropylphenyl)methanone itself is not a radical, ESR becomes relevant when studying its radical ions or its complexes with paramagnetic metal centers.

The basic principle of ESR is analogous to NMR, but it involves the transitions of electron spins in a magnetic field. bhu.ac.inwikipedia.org The resulting spectrum can provide information about the electronic structure and the local environment of the unpaired electron. bhu.ac.in Hyperfine coupling, the interaction of the unpaired electron with nearby nuclear spins, leads to the splitting of ESR lines, providing valuable information about the number and identity of interacting nuclei. utexas.edu

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary, as some vibrations may be active in IR but not in Raman, and vice versa, a principle known as the rule of mutual exclusion for centrosymmetric molecules. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes observed in experimental IR and Raman spectra. nih.govarxiv.org

Table 2: Comparison of IR and Raman Spectroscopy

FeatureInfrared (IR) SpectroscopyRaman Spectroscopy
Principle Absorption of infrared radiationInelastic scattering of monochromatic light
Active Vibrations Vibrations that cause a change in the dipole momentVibrations that cause a change in the polarizability
Typical Active Groups Polar bonds (e.g., O-H, C=O)Non-polar bonds (e.g., C-C, C=C, S-S)

Photophysical and Luminescence Spectroscopy

Photophysical and luminescence spectroscopy investigate the interaction of molecules with light, specifically their absorption, emission, and the processes that occur between these events. These techniques are crucial for understanding the electronic properties of a compound and its potential applications in areas like organic light-emitting diodes (OLEDs) and sensors.

The photophysical properties of heteroleptic silver(I) complexes, for example, have been studied in both solution and the solid state. mdpi.com These studies involve measuring absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra, as well as determining quantum yields. mdpi.com The absorption spectra can reveal ligand-centered transitions and charge-transfer bands. mdpi.com The emission properties, including the color and efficiency of the light emitted, are highly dependent on the molecular structure and the surrounding environment. mdpi.com

Electrochemical Methods (Cyclic Voltammetry, etc.)

The electrochemical behavior of diaryl ketones, such as this compound, is typically investigated using techniques like cyclic voltammetry. This method provides insights into the reduction and oxidation processes of the molecule.

In a typical cyclic voltammetry experiment, the potential is swept linearly to a set value and then reversed. For diaryl ketones in aprotic solvents, the process generally involves the sequential addition of two electrons to the carbonyl group. The first step is the reversible one-electron reduction to form a stable radical anion (ketyl radical). The second step, occurring at a more negative potential, is the addition of a second electron to form a dianion. This second step is often irreversible due to the high reactivity of the dianion, which can undergo subsequent chemical reactions.

The presence of bulky isopropyl groups at the ortho positions of the phenyl rings in this compound would likely influence its electrochemical properties. These groups can exert steric effects that may alter the planarity of the molecule and, consequently, the ease of electron transfer to the carbonyl group. The electron-donating nature of the isopropyl groups would also be expected to make the reduction slightly more difficult compared to unsubstituted benzophenone.

A hypothetical cyclic voltammogram for this compound would be expected to show two reduction peaks. The precise potentials of these peaks would be dependent on the experimental conditions, including the solvent, supporting electrolyte, and scan rate.

Table 1: Expected Electrochemical Data for this compound

Parameter Expected Observation Comment
First Reduction Potential (Epc1)A reversible wave corresponding to the formation of the radical anion.The potential would be influenced by the electron-donating isopropyl groups.
Second Reduction Potential (Epc2)An irreversible wave at a more negative potential.Corresponds to the formation of the less stable dianion.

Note: The above table is predictive and not based on published experimental data for this compound.

Mass Spectrometry (FAB-MS, HRMS, etc.)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound. For this compound, both Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) can provide valuable information.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. The calculated monoisotopic mass of this compound (C₁₉H₂₂O) is 266.167065321 Da. nih.gov An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the molecular formula of the compound.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that typically produces a prominent protonated molecular ion peak [M+H]⁺, along with some fragment ions. For this compound, the [M+H]⁺ ion would have an m/z of approximately 267.1749.

The fragmentation pattern in FAB-MS can provide structural information. For this compound, fragmentation would likely occur at the bonds adjacent to the carbonyl group and within the isopropyl side chains. Expected fragmentation pathways could include:

Loss of an isopropyl group (-43 Da)

Cleavage of the bond between the carbonyl group and a phenyl ring, leading to the formation of an acylium ion.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Ion Predicted m/z Comment
HRMS[M]⁺266.1671Confirms the elemental composition C₁₉H₂₂O.
FAB-MS[M+H]⁺267.1749Protonated molecular ion.
FAB-MS[M-C₃H₇]⁺223.1123Loss of an isopropyl group.
FAB-MS[C₁₀H₁₃O]⁺149.0966Acylium ion from cleavage of the C-C(O) bond.

Note: The fragmentation data in this table is predictive and not based on published experimental spectra of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry.

A fundamental application of DFT is the prediction of a molecule's geometry. For bis(2-isopropylphenyl)methanone, the key structural question revolves around the torsion angles of the two phenyl rings with respect to the central carbonyl group. The steric hindrance from the ortho-isopropyl groups is expected to cause the phenyl rings to be significantly twisted out of the plane of the C=O group. This twisting minimizes steric repulsion but also reduces the extent of π-conjugation between the aromatic rings and the carbonyl group.

Geometry optimization calculations using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d), would be employed to find the lowest energy conformation. Such calculations would precisely determine the bond lengths, bond angles, and dihedral angles of the molecule's most stable form. It is anticipated that the optimized structure would exhibit a non-planar arrangement, with the phenyl rings adopting a twisted conformation to alleviate the steric strain imposed by the bulky ortho substituents. This has been observed in other ortho-substituted benzophenones, where the degree of ring twist is a balance between steric and electronic effects. researchgate.net

Once the optimized geometry is obtained, DFT calculations can provide a detailed picture of the electronic structure of this compound. This includes the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and electronic transitions. A larger HOMO-LUMO gap generally implies higher kinetic stability. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the hydrogen atoms of the isopropyl groups and the phenyl rings would be more electron-poor.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational flexibility and intermolecular interactions. For this molecule, an MD simulation would reveal the range of torsional angles accessible to the phenyl rings at a given temperature and how the isopropyl groups rotate and interact with their surroundings. This would be particularly useful for understanding the molecule's behavior in solution or in a condensed phase.

Mechanistic Modeling and Transition State Characterization

Theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, in a photoreduction reaction, DFT could be used to model the excited state and locate the transition state for hydrogen abstraction. Characterizing the transition state geometry and its associated energy barrier provides a deeper understanding of the reaction kinetics and mechanism. For sterically hindered ketones, understanding the accessibility of the carbonyl group for a reaction partner is a key aspect that can be elucidated through such modeling.

Prediction of Spectroscopic Properties

Computational methods are also valuable for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy : DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the calculated shifts would be sensitive to the predicted conformation, particularly the torsion angles of the phenyl rings. cdnsciencepub.com Comparing the calculated NMR spectra with experimental data can help confirm the predicted solution-state conformation.

Vibrational Spectroscopy : The infrared (IR) and Raman spectra can also be calculated using DFT. The most prominent feature in the IR spectrum would be the carbonyl (C=O) stretching frequency. The position of this band is influenced by the degree of conjugation, with less conjugated ketones showing a higher frequency C=O stretch. Due to the steric hindrance in this compound, a relatively high C=O stretching frequency would be expected.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The absorption bands in aromatic ketones are typically due to n → π* and π → π* transitions. hnue.edu.vn The steric hindrance in this compound, which reduces conjugation, would likely lead to a blue shift (shift to shorter wavelengths) of the π → π* transition compared to less hindered benzophenones. hnue.edu.vnyoutube.com

Computed Properties of this compound

While detailed computational studies are not widely published, some basic computed properties are available from public databases.

PropertyValueSource
Molecular FormulaC₁₉H₂₂OPubChem cdnsciencepub.com
Molecular Weight266.4 g/mol PubChem cdnsciencepub.com
XLogP35.5PubChem cdnsciencepub.com
Hydrogen Bond Donor Count0PubChem cdnsciencepub.com
Hydrogen Bond Acceptor Count1PubChem cdnsciencepub.com
Rotatable Bond Count4PubChem cdnsciencepub.com
Exact Mass266.167065321 DaPubChem cdnsciencepub.com
Monoisotopic Mass266.167065321 DaPubChem cdnsciencepub.com
Topological Polar Surface Area17.1 ŲPubChem cdnsciencepub.com
Heavy Atom Count20PubChem cdnsciencepub.com

Emerging Research Directions and Future Perspectives

Integration in Supramolecular Assemblies

The integration of molecules into larger, well-ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. nih.gov Aromatic ketones can participate in these assemblies through various interactions, including π-π stacking and dipole-dipole interactions. acs.org The bulky isopropyl groups in Bis(2-isopropylphenyl)methanone would likely play a significant role in directing its self-assembly, potentially leading to the formation of unique supramolecular architectures. nih.govnih.gov However, no studies have been published to date that specifically investigate the self-assembly behavior of this compound or its use in host-guest chemistry.

Advanced Materials Applications (Beyond Catalysis)

Sterically hindered molecules can be incorporated into polymers and other materials to influence their physical properties. While some bis-compounds are used in the synthesis of polymers and advanced materials, there is no available research detailing the use of this compound for such purposes. Its potential as a photoinitiator, a common application for some ketone derivatives, has not been reported. rsc.org The development of new materials often relies on the unique properties of their constituent building blocks, but this compound has not yet been explored in this context.

Sustainable Chemical Synthesis through this compound Derivatives

The development of sustainable chemical processes is a major focus of modern chemistry. This includes the use of greener solvents, catalysts, and synthetic routes. researchgate.netfao.org The synthesis of diaryl ketones can be achieved through various methods, including Friedel-Crafts acylation and iron-catalyzed reactions. researchgate.netfao.orgnih.gov While general methods for the synthesis of diaryl ketones exist, there is no specific research on the sustainable synthesis of this compound derivatives or their application in green chemistry.

Design of Next-Generation Catalysts and Ligands with Enhanced Performance

The steric and electronic properties of ligands play a crucial role in the performance of metal-based catalysts. acs.org Sterically hindered ligands can influence the selectivity and activity of a catalyst. acs.org While the ketone functionality in this compound could potentially be modified to create a ligand scaffold, there are no published reports of its use in the design of new catalysts. nih.gov The development of catalysts from sugar-derived ketones and other sterically hindered systems has been an area of active research, but this has not extended to this compound. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.